molecular formula C12H9Cl2NO5 B14467621 1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione CAS No. 65853-64-7

1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione

Cat. No.: B14467621
CAS No.: 65853-64-7
M. Wt: 318.11 g/mol
InChI Key: BNPRSTUHNMAJKA-UHFFFAOYSA-N
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Description

2,6-Dichlorbenzyl-2,5-dioxo-1-pyrrolidinylcarbonat is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of dichlorobenzyl and dioxopyrrolidinyl groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorbenzyl-2,5-dioxo-1-pyrrolidinylcarbonat typically involves the reaction of 2,6-dichlorobenzyl chloride with 2,5-dioxopyrrolidin-1-yl carbonate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorbenzyl-2,5-dioxo-1-pyrrolidinylcarbonat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzyl derivatives .

Scientific Research Applications

2,6-Dichlorbenzyl-2,5-dioxo-1-pyrrolidinylcarbonat has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichlorbenzyl-2,5-dioxo-1-pyrrolidinylcarbonat involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of oxidative stress and cellular signaling pathways .

Properties

CAS No.

65853-64-7

Molecular Formula

C12H9Cl2NO5

Molecular Weight

318.11 g/mol

IUPAC Name

(2,6-dichlorophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate

InChI

InChI=1S/C12H9Cl2NO5/c13-8-2-1-3-9(14)7(8)6-19-12(18)20-15-10(16)4-5-11(15)17/h1-3H,4-6H2

InChI Key

BNPRSTUHNMAJKA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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